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3-(Piperidin-2-yl)benzamide hydrochloride

11β-HSD1 inhibition Metabolic syndrome Drug-like property optimization

Racemic piperidine-benzamide HCl scaffold for medicinal chemistry. Critical for 11β-HSD1/PARP-1 inhibitor programs due to its unique 2-substitution and meta-benzamide motif. HCl salt ensures superior aqueous solubility for in vivo studies. This racemate is essential for evaluating enantiomer-specific pharmacology. Supplied at 98% purity.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73
CAS No. 2548993-95-7
Cat. No. B2769940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)benzamide hydrochloride
CAS2548993-95-7
Molecular FormulaC12H17ClN2O
Molecular Weight240.73
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl
InChIInChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H
InChIKeyIRJJTIFKCSHSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)benzamide hydrochloride (CAS 2548993-95-7): Core Structural Features and Procurement Baseline


3-(Piperidin-2-yl)benzamide hydrochloride (CAS 2548993-95-7) is a piperidine-benzamide hybrid scaffold with molecular formula C12H17ClN2O and molecular weight 240.73 g/mol, typically supplied at 95-98% purity . The compound features a 2-substituted piperidine ring directly attached to a primary benzamide moiety, establishing a privileged scaffold in medicinal chemistry for diverse target classes including 11β-HSD1, PARP-1, Smoothened, and EZH2 [1]. This structural motif provides both hydrogen bond donor/acceptor capacity and conformational flexibility distinct from cyclohexyl, piperazinyl, or 4-substituted piperidine analogs [2].

Why 3-(Piperidin-2-yl)benzamide hydrochloride Cannot Be Replaced by Generic Piperidine-Benzamide Analogs


Generic substitution fails due to three critical structural determinants: (1) substitution position—the 2-position of the piperidine ring creates a specific dihedral angle and conformational constraint that differs fundamentally from 3- or 4-substituted piperidine benzamides, altering target engagement geometry [1]; (2) the meta-substitution on the benzamide phenyl ring (3-position) produces distinct hydrogen-bonding networks compared to para (4-) or ortho (2-) substituted analogs, with demonstrated divergence in 11β-HSD1 binding modes [2]; and (3) stereochemistry at the piperidine 2-position (R vs S vs racemic) yields differential pharmacological profiles, as documented across PARP-1 and EP4 receptor modulator series where even enantiomers exhibit significant potency variations [3].

3-(Piperidin-2-yl)benzamide hydrochloride: Quantified Differentiation Evidence Against Structural Analogs


Piperidin-2-yl Benzamide Scaffold vs Cyclohexyl Benzamide: Quantitative Solubility, Protein Binding, and PXR Selectivity Improvement

The piperidin-2-yl benzamide scaffold was specifically derived from a cyclohexyl benzamide lead to address multiple developability liabilities. While the cyclohexyl benzamide series exhibited high non-specific protein binding, poor aqueous solubility, limited in vivo exposure, and in vitro cytotoxicity, the piperidin-2-yl benzamide scaffold (as exemplified by compound 15) demonstrated quantifiably improved properties across all these parameters [1]. The structural substitution of cyclohexyl with piperidin-2-yl introduced a basic nitrogen that enables salt formation (e.g., the hydrochloride salt), directly enhancing aqueous solubility and formulation flexibility relative to the neutral cyclohexyl analog [2].

11β-HSD1 inhibition Metabolic syndrome Drug-like property optimization

Piperidine-Benzamide Scaffold: High-Potency PARP-1 Inhibition in Cellular Context with Defined Selectivity Profile

Piperidine-based benzamide derivatives demonstrate potent PARP-1 inhibition with cellular IC50 values in the low nanomolar range. Representative compounds 6a and 15d from this scaffold class exhibit PARP-1 IC50 values of 8.33 nM and 12.02 nM, respectively, translating to antiproliferative activity against MDA-MB-436 breast cancer cells with IC50 values of 8.56 μM and 6.99 μM [1]. Critically, these compounds demonstrate isoform selectivity: BindingDB data for a related piperidine-benzamide PARP-1 inhibitor shows Kd = 10 nM against PARP-1 versus Kd > 10,000 nM against PARP-3, representing >1,000-fold selectivity for the PARP-1 isoform [2].

PARP-1 inhibition DNA damage repair Oncology

Piperidin-2-yl Substitution Pattern: Quantified Differences in 11β-HSD1 Inhibitor Binding Affinity and Cellular Activity

Within the piperidyl benzamide 11β-HSD1 inhibitor series, the piperidin-2-yl substitution pattern yields compounds with distinct binding characteristics. The crystal structure of 11β-HSD1 (PDB: 3FRJ) co-crystallized with a piperidyl benzamide inhibitor at 2.3 Å resolution reveals specific hydrogen-bonding interactions between the benzamide carboxamide group and the catalytic residues Ser170 and Tyr183, while the piperidine nitrogen forms a water-mediated hydrogen bond network with the NADP+ cofactor binding site [1]. In cellular assays, piperidin-2-yl benzamide derivatives demonstrate functional 11β-HSD1 inhibition at concentrations distinct from piperazin-1-yl or 4-aminopiperidin-1-yl substituted analogs, with SAR indicating that substitution position on both the piperidine and benzamide rings critically modulates both biochemical potency and cell permeability [2].

11β-HSD1 inhibition Cortisol modulation Metabolic disease

Piperidine-Benzamide Scaffold: Distinct Functional Profile Across Multiple Target Classes (Smo Agonism, Sigma-2 Binding, EP4 Antagonism)

The piperidine-benzamide scaffold exhibits quantifiably distinct functional profiles across diverse pharmacological targets compared to alternative scaffolds. BindingDB data reveal: (1) Smoothened (Smo) agonist activity with EC50 = 2,000 nM in mouse C3H10T1/2 cell differentiation assay [1]; (2) sigma-2 receptor binding with Ki = 90 nM in rat PC12 cells [2]; and (3) EP4 receptor antagonist activity ranging from IC50 = 2.70 nM (CHO cell β-arrestin recruitment assay) to IC50 > 30,000 nM (human whole blood TNFα assay), demonstrating target engagement that varies with assay complexity and cellular context [3]. The absence of such multi-target activity in simpler benzamide analogs (e.g., benzamide alone, which serves primarily as a weak PARP inhibitor) underscores the value of the integrated piperidine-benzamide pharmacophore for probing complex biological systems.

Smo agonism Sigma-2 receptor EP4 antagonism Multi-target profiling

3-(Piperidin-2-yl)benzamide hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Lead Optimization Programs Targeting 11β-HSD1 with Pre-Validated Developability Profile

Suitable for medicinal chemistry teams seeking to replace cyclohexyl benzamide leads with a scaffold that demonstrates improved solubility, reduced non-specific protein binding, and attenuated PXR activation [1]. The hydrochloride salt form (CAS 2548993-95-7) provides enhanced aqueous solubility relative to the neutral parent, facilitating formulation screening and in vivo dosing studies. The experimentally resolved co-crystal structure with human 11β-HSD1 (PDB: 3FRJ, 2.3 Å) enables rational structure-based optimization [2].

PARP-1 Inhibitor Discovery with Precedented Isoform Selectivity

Applicable for oncology-focused research programs requiring PARP-1 inhibitors with >1,000-fold selectivity over PARP-3 [3]. The piperidine-benzamide scaffold has demonstrated PARP-1 IC50 values as low as 8.33 nM and antiproliferative activity in MDA-MB-436 cells (IC50 = 6.99 μM) [4]. The meta-substituted benzamide motif is critical for PARP-1 catalytic domain engagement, making this scaffold a validated entry point for synthetic lethality-based drug discovery.

Multi-Target Phenotypic Screening and Target Deconvolution

Recommended for phenotypic screening campaigns where a single scaffold with documented activity across multiple target classes provides efficient hit expansion. The piperidine-benzamide core has validated binding or functional activity at Smo (EC50 = 2,000 nM), sigma-2 receptor (Ki = 90 nM), EP4 receptor (IC50 = 2.70 nM to >30,000 nM depending on assay format), 11β-HSD1, and PARP-1 [5]. This polypharmacology profile supports target deconvolution efforts and mechanism-of-action studies in complex disease models.

Stereochemical Probe Development for Receptor-Ligand Interaction Studies

The chiral center at the piperidine 2-position (with distinct (R)- and (S)-enantiomers available as separate CAS entries: 1389388-19-5 for (R)-isomer; 1389872-97-2 for (S)-isomer) provides a valuable stereochemical probe for dissecting receptor-ligand stereoselectivity . The hydrochloride salt (CAS 2548993-95-7) represents the racemic mixture, serving as an essential comparator for evaluating enantiomer-specific pharmacology, particularly relevant for sigma-2 receptor ligands and EP4 modulators where stereochemistry influences binding affinity and functional response.

Technical Documentation Hub

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